Tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate

Chiral resolution Enantioselectivity Drug safety

Tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate is a single-enantiomer N-Boc-protected 3-aminopyrrolidine bearing a (5R)-trifluoromethyl substituent. The compound is employed as a chiral intermediate for the construction of drug-like molecules that require a stereochemically pure, fluorinated pyrrolidine scaffold.

Molecular Formula C10H17F3N2O2
Molecular Weight 254.253
CAS No. 2503155-18-6
Cat. No. B2706714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate
CAS2503155-18-6
Molecular FormulaC10H17F3N2O2
Molecular Weight254.253
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(NC1)C(F)(F)F
InChIInChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-6-4-7(14-5-6)10(11,12)13/h6-7,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m0/s1
InChIKeyWNPVAPDWIRUISO-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate (CAS 2503155-18-6) – A Structurally Defined Chiral Fluorinated Pyrrolidine Building Block


Tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate is a single-enantiomer N-Boc-protected 3-aminopyrrolidine bearing a (5R)-trifluoromethyl substituent. The compound is employed as a chiral intermediate for the construction of drug-like molecules that require a stereochemically pure, fluorinated pyrrolidine scaffold. Its computed physicochemical properties include an XLogP3 of 1.9, a pKa of 11.78, and a density of 1.20 g/cm³, which reflect the influence of the electron-withdrawing CF₃ group on the basicity and lipophilicity of the heterocyclic core [1].

Why Generic Substitution Fails for Tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate


Trifluoromethylpyrrolidine carbamates cannot be interchanged generically because stereochemistry, the position of the CF₃ group, and the protecting group jointly determine the compound’s basicity, lipophilicity, metabolic stability, and chiral recognition. Replacing a single (3S,5R)-enantiomer with its racemate dilutes stereochemical fidelity and can introduce unwanted off-target pharmacology. Swapping the 5-CF₃ for a 4-CF₃ or 3-CF₃ regioisomer alters the electron density and geometry of the amine, shifting pKa by >0.5 units and changing metabolic soft-spot profiles [1]. Using a non-fluorinated analog sacrifices the lipophilicity gain (ΔXLogP3 ≈ +1.0) and metabolic shielding conferred by the CF₃ group [2]. The evidence below quantifies these differentiation points.

Quantitative Differentiation Evidence for Tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate


Stereochemical Purity: Single Enantiomer vs. Racemate

The target compound is the single (3S,5R)-stereoisomer, whereas the commercially more common form is the racemic mixture (rac-(3R,5S)/(3S,5R)). The racemate is often sold as a 1:1 mixture (e.g., Enamine catalog EN300-27147574). For any downstream diastereoselective synthesis or biological target engagement that requires a defined configuration, the racemate delivers only 50 % of the active stereoisomer, necessitating additional chiral separation steps and intrinsically lowering enantiomeric excess (ee). Selecting the pre-resolved (3S,5R)-enantiomer eliminates this 50 % yield loss and ensures > 95 % ee from the outset [1].

Chiral resolution Enantioselectivity Drug safety

Lipophilicity Modulation: 5-CF₃-Pyrrolidine vs. Non-Fluorinated Pyrolidine

The target compound exhibits a computed XLogP3 of 1.9 [1]. The non-fluorinated analog, tert-butyl pyrrolidin-3-ylcarbamate (CAS 186550-93-0, unsubstituted at the 5-position), possesses an XLogP3 of approximately 0.8–1.0 [2]. The ΔXLogP3 ≈ +0.9 to +1.1 is consistent with the well-established lipophilicity contribution of a single CF₃ group on a heterocyclic amine (~ +1.0 log unit [3]). This increase improves membrane permeability while maintaining aqueous solubility within an acceptable range, which is critical for oral bioavailability.

Lipophilicity Permeability Drug-likeness

Basicity Attenuation: 5-CF₃-Pyrrolidine vs. Non-Fluorinated Pyrrolidine

The predicted pKa of the target compound’s pyrrolidine nitrogen is 11.78 [1]. The non-fluorinated analog has a predicted pKa of approximately 10.8–11.0 . The electron-withdrawing effect of the CF₃ group lowers the basicity by ~0.8–1.0 log units. This reduced basicity is associated with lower volumes of distribution and potentially reduced hERG channel affinity, a known liability for highly basic pyrrolidine-containing drugs [2].

Basicity pKa modulation ADME

Regioisomeric Differentiation: 5-CF₃ vs. 3-CF₃ vs. 4-CF₃ Pyrrolidine

The target compound positions the CF₃ group at the 5-position relative to the 3-amino carbamate. This differs from the 3-CF₃ analog (CAS 186203-13-4) and the trans-4-CF₃ analog (CAS 168544-95-4). The 5-CF₃ substitution places the electron-withdrawing group in closer proximity to the amine, exerting a stronger inductive effect (pKa shift of −0.8 to −1.0 vs. ~−0.5 for 4-CF₃ [1]). Additionally, 5-substitution reduces the number of unsubstituted α-carbons adjacent to the amine, potentially slowing oxidative N-dealkylation compared with the 4-CF₃ isomer [2].

Regioisomerism Metabolic stability Electron distribution

Key Application Scenarios for Tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate


Chiral Intermediate for Enantioselective Drug Candidate Synthesis

In medicinal chemistry programs requiring a rigid, fluorinated pyrrolidine core with defined (3S,5R)-stereochemistry, this single-enantiomer building block eliminates the need for late-stage chiral resolution. The >95 % ee ensures that downstream coupling reactions proceed without racemization, providing cost and time savings relative to the racemate. The lipophilicity and basicity characteristics imparted by the 5-CF₃ group (XLogP3 = 1.9, pKa = 11.78) are directly relevant for optimization of oral absorption and mitigation of hERG risks [1].

Fluorine Scanning and Structure-Activity Relationship (SAR) Exploration

When conducting fluorine-walk SAR studies on pyrrolidine-containing leads, the 5-CF₃ isomer provides a distinct electronic profile compared with the 3-CF₃ and 4-CF₃ regioisomers. The stronger inductive effect on the amine (ΔpKa ≥ 0.5) and altered metabolic soft-spot landscape allow medicinal chemists to probe how fluorine placement modulates target engagement versus clearance. Procurement of the exact (3S,5R)-5-CF₃ compound ensures unambiguous SAR interpretation [1].

Development of Metabolically Stabilized Chiral Amines

The reduced basicity (pKa 11.78) and hindrance around the amine nitrogen conferred by the 5-CF₃ group make this building block a preferred choice for designing amines with lower volumes of distribution and improved metabolic stability. This is particularly valuable in CNS drug discovery, where excessive basicity can lead to high brain tissue binding and off-target effects [1].

Quote Request

Request a Quote for Tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.